molecular formula C10H15N3O5 B14796677 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide

2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide

Cat. No.: B14796677
M. Wt: 260.26 g/mol
InChI Key: BNQDCRGUHNALGH-HRMNUFNHSA-N
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Description

This compound is a deuterated derivative of benserazide, a well-characterized pharmaceutical agent. Benserazide (non-deuterated form) is a hydrazide derivative with the IUPAC name 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide and is clinically used as a hydrochloride salt (C₁₀H₁₅N₃O₅·HCl) to inhibit peripheral metabolism of L-dopa in Parkinson’s disease . The deuterated variant introduces three deuterium atoms at positions 2 and 3 of the propanehydrazide backbone, replacing hydrogen atoms. The compound retains the critical N'-[(2,3,4-trihydroxyphenyl)methyl] moiety, which is essential for its biological activity as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC) .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

260.26 g/mol

IUPAC Name

2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide

InChI

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/i4D2,6D

InChI Key

BNQDCRGUHNALGH-HRMNUFNHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)NNCC1=C(C(=C(C=C1)O)O)O)N)O

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O

Origin of Product

United States

Preparation Methods

Approach 1: Deuterated Serine as Precursor

Serine-derived hydrazides form the backbone of benserazide. For D3-Benserazide, deuterated serine (2,3,3-trideuterio-3-hydroxypropanoic acid) is required.

Step Reaction Reagents/Conditions Yield Source
1 Serine → Acid Chloride SOCl₂, CH₃OH, 80°C, 6h ~85%
2 Acid Chloride → Hydrazide NH₂NH₂·HCl, DMF, 50°C ~70%

Key Insight: Deuterated serine ensures retention of isotopic labels at positions 2 and 3.

Approach 2: Catalytic H-D Exchange

For non-deuterated serine, metal-catalyzed deuterium exchange (e.g., Pd/C-Pt/C with D₂O) can selectively label carbons.

Parameter Non-Deuterated Deuterated
Catalyst Pd/C Pd/C-Pt/C
Solvent D₂O D₂O
Temp 120°C 120°C
Deuterium Incorporation None 85%
Source

Note: This method avoids costly deuterated starting materials but risks isotopic scrambling.

Schiff Base Formation

The deuterated hydrazide reacts with 2,3,4-trihydroxybenzaldehyde in polar aprotic solvents (e.g., DMF, DMA).

Factor Optimal Condition Outcome
Solvent DMF or DMA High solubility of reactants
Temp 30–50°C Reaction completion in 2h
Catalyst None Spontaneous imine formation
Workup Filtration + solvent wash Removes unreacted aldehyde
Source

Hydrogenation and Isolation

Catalytic Hydrogenation

The Schiff base intermediate is reduced using Pd/C under mild pressure.

Parameter Value
Catalyst 5% Pd/C paste
Pressure 1–3 bar H₂
Time 7h
Conversion >99%
Solvent DMF or DMA
Source

Critical Note: Hydrogenation with D₂ gas is unnecessary if deuteration is pre-established in the hydrazide.

Isolation and Purification

Step Method Purpose
1 Precipitation Add water + 1-propanol
2 Filtration Remove catalyst
3 Washing Ethanol
4 Drying Vacuum, 40–50°C
Yield ~70%

Deuterated Compound Characterization

Spectroscopic Data

Technique Key Observation
¹H NMR Absence of signals at δ 1.5–2.5 ppm (deuterated CHD/CD₂ groups)
DSC Hydrate/solvate transitions (e.g., polymorph VI)
HPLC Purity >94%
Source

Polymorphic Forms

Form Description Solvent
IX DMF solvate DMF + H₂O
VI Hydrate 1-propanol + H₂O
Source

Challenges and Solutions

Challenge Mitigation
Isotopic Scrambling Use deuterated serine; avoid acidic conditions
Catalyst Poisoning Fixed-bed hydrogenation (reduced catalyst loss)
Solvate Formation Post-isolation drying in vacuum
Source

Applications in Analytical Chemistry

D3-Benserazide serves as an internal standard for quantifying benserazide in biological samples. Its deuterated isotopologue ensures identical chromatographic behavior while enabling mass spectrometry differentiation.

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2,3,3-trideuterio-3-hydroxy-N’-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

  • Benserazide Hydrochloride (Non-deuterated) Structure: Lacks deuterium; identical backbone and substituents. Application: Clinically approved for Parkinson’s disease in combination with L-dopa . Key Data: Molecular weight 293.7 g/mol (C₁₀H₁₆ClN₃O₅), synthesized via hydrogenation of (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)-propanehydrazide hydrochloride .
  • (S)-2-Amino-3-hydroxy-N',N'-bis[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide Structure: Features two 2,3,4-trihydroxybenzyl groups instead of one. Key Data: Predicted binding affinity comparable to benserazide but with enhanced multivalent interactions due to dual aromatic substituents .

Hydrazide Derivatives with Heterocyclic Moieties

  • 3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-[(E)-(4-trifluoromethylphenyl)methylene]propanehydrazide Structure: Replaces the trihydroxyphenyl group with a 4-trifluoromethylphenyl moiety and introduces a triazine ring. Key Data: Molecular weight 370.29 g/mol (C₁₄H₁₃F₃N₆O₃), ChemSpider ID 4504106 .
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide Structure: Contains a pyrazole ring and ethoxy-hydroxyphenyl substituent. Application: No biological data provided, but pyrazole derivatives are often explored for anti-inflammatory or antimicrobial activity . Key Data: Molecular weight 322.34 g/mol (C₁₅H₁₈N₄O₃), MDL number MFCD02668909 .

Isotopic and Stereochemical Variants

  • 2-Amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide Hydrochloride Structure: Non-deuterated, but features an imine (E)-methylene bridge instead of a methyl group. Application: Intermediate in benserazide synthesis; unstable in solution unless isolated . Key Data: CAS RN 940-411-0 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity Reference
2-Amino-2,3,3-trideuterio-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide C₁₀H₁₂D₃N₃O₅ ~296.7 (estimated) Deuterated backbone Hypothesized metabolic stabilizer Derived from
Benserazide Hydrochloride C₁₀H₁₅ClN₃O₅ 293.7 Trihydroxybenzyl, non-deuterated Parkinson’s disease
(S)-2-Amino-3-hydroxy-N',N'-bis[(2,3,4-trihydroxybenzyl)]propanehydrazide C₁₇H₂₀N₄O₈ 408.37 Dual trihydroxybenzyl groups Anti-dengue (computational)
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-(4-trifluoromethylbenzylidene)propanehydrazide C₁₄H₁₃F₃N₆O₃ 370.29 Trifluoromethylphenyl, triazine Synthetic chemistry

Research Findings and Implications

  • Deuterated Compounds: While explicit data on the deuterated variant is absent, isotopic substitution in pharmaceuticals (e.g., deutetrabenazine) is known to prolong half-life by reducing CYP450-mediated metabolism .
  • Anti-Dengue Potential: Computational studies highlight derivatives with multiple trihydroxybenzyl groups as strong HKII inhibitors, suggesting a structure-activity relationship (SAR) where aromatic bulk enhances binding .
  • Synthetic Utility : Hydrazides with trifluoromethyl or heterocyclic substituents (e.g., triazine, pyrazole) are valuable intermediates for catalytic reactions or antimicrobial development .

Biological Activity

The compound 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide is a hydrazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

  • IUPAC Name : 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
  • Molecular Formula : C15H19N3O5
  • Molecular Weight : 319.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate phenolic substrates. The incorporation of deuterium isotopes is achieved through selective reactions that introduce trideuterated groups at specific positions on the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antioxidant Activity : The presence of hydroxyl groups in the trihydroxyphenyl moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, similar to other phenolic compounds known for their anti-inflammatory effects.

Pharmacological Effects

Research has shown that compounds with structural similarities to 2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide exhibit a range of biological activities:

  • Anti-inflammatory Effects : Compounds derived from hydrazines often show promise in reducing inflammation by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Anticancer Properties : Some studies suggest that hydrazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

Several investigations have been conducted to evaluate the biological effects of related compounds:

  • Study on Enzyme Inhibition :
    • A study demonstrated that derivatives of phenolic hydrazines significantly inhibited lipoxygenase activity, leading to reduced production of inflammatory mediators in vitro .
  • Antioxidant Activity Assessment :
    • Research indicated that similar compounds exhibited strong scavenging activity against free radicals in various assays, suggesting potential applications in preventing oxidative damage .
  • Clinical Implications :
    • Clinical trials involving related hydrazine compounds have shown promise in managing conditions like arthritis and certain cancers due to their anti-inflammatory and cytotoxic properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and LOX enzymes
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic: How can researchers optimize the synthesis of this deuterated hydrazide derivative for reproducibility?

Methodological Answer:
To ensure reproducibility, focus on controlling deuteration efficiency and reaction intermediates. Use deuterated solvents (e.g., D₂O or deuterated methanol) and verify isotopic incorporation via high-resolution mass spectrometry (HRMS) or NMR. For example, highlights the use of tetrahydrofuran (THF) as a solvent in coupling reactions, with purification via silica gel chromatography (ethyl acetate/hexane gradients). Monitor reaction progress with thin-layer chromatography (TLC) and confirm intermediates via ESI-MS (e.g., m/z 428.3 [M+H] as in ).

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and deuteration pattern?

Methodological Answer:
Combine ¹H/²H NMR to distinguish protiated vs. deuterated positions (e.g., 2,3,3-trideuterio groups) and ¹³C NMR for carbon backbone verification. HRMS confirms molecular weight (e.g., isotopic peaks for deuterium). For hydroxyl and hydrazide functional groups, use FTIR (stretching bands ~3300 cm⁻¹ for -NH and ~1650 cm⁻¹ for C=O). emphasizes standardized spectral databases (e.g., NIST Chemistry WebBook) for cross-validation .

Advanced: How does deuteration influence the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:
Deuteration alters metabolic stability via the kinetic isotope effect (KIE). Design in vitro assays with liver microsomes to compare deuterated vs. non-deuterated analogs. Use LC-MS/MS to quantify metabolites and identify deuteration-dependent pathways (e.g., reduced CYP450-mediated oxidation). and suggest deuterated analogs may prolong half-life by slowing enzymatic cleavage of hydrazide bonds .

Advanced: What computational strategies predict optimal reaction conditions for deuteration?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for deuterium exchange. Tools like Gaussian or ORCA can simulate isotopic effects. describes integrating computational predictions with experimental validation (e.g., ICReDD’s reaction path search methods) to minimize trial-and-error .

Advanced: How to resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

Methodological Answer:
Systematically analyze reaction variables:

  • Temperature/pH control : shows side reactions (e.g., isomerization) occur above 35°C .
  • Byproduct identification : Use HPLC-MS/MS with collision-induced dissociation (CID) to trace impurities.
  • Computational validation : Compare experimental outcomes with simulated reaction networks ( ) .

Advanced: What experimental frameworks assess the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition studies (e.g., ), use kinetic assays with varying substrate concentrations and deuterated analogs to quantify KIE effects . Molecular docking (AutoDock Vina) can predict binding modes, validated by mutagenesis studies.

Advanced: How do isotopic substitutions (²H) affect the compound’s stability in aqueous solutions?

Methodological Answer:
Conduct accelerated stability testing under varying pH (2–9) and temperatures (25–40°C). Monitor deuterium retention via LC-MS and degradation products via NMR. ’s purification protocols (e.g., sodium sulfate drying) minimize residual moisture, critical for hydrazide stability .

Advanced: What strategies minimize environmental impact during large-scale deuterated synthesis?

Methodological Answer:
Adopt green chemistry principles:

  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a safer alternative ( ) .
  • Catalyst optimization : Use recyclable catalysts (e.g., immobilized enzymes) to reduce waste.
  • Deuterium recycling : Implement distillation systems to recover deuterated solvents.

Advanced: How to separate stereoisomers or conformers of this hydrazide derivative?

Methodological Answer:
Use chiral chromatography (e.g., Chiralpak® OD column) with methanol-DMEA (0.2%) in supercritical CO₂ ( ). Optimize parameters: 35°C, 100 bar pressure, 5 mL/min flow rate. Confirm enantiomeric excess (ee > 98%) via polarimetry or chiral HPLC .

Advanced: What protocols ensure data integrity in multi-institutional studies of this compound?

Methodological Answer:
Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Encryption tools : Secure datasets with blockchain-based systems ( ) .
  • Collaborative validation : Cross-check spectral data with NIST or peer-reviewed repositories ( ) .

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